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Introduction
Rhodiola rosea L. (Crassulaceae), a perennial plant native to cold, mountainous regions of

Europe and Asia, has a long history of use in traditional medicine as an adaptogen—a natural

substance considered to help the body adapt to stress.[1][2][3][4] The therapeutic potential of

Rhodiola rosea is attributed to a range of bioactive compounds found in its roots and rhizomes.

[5][6] The primary classes of these compounds are phenylpropanoids (rosavin, rosarin, rosin),

phenylethanoids (salidroside, tyrosol), flavonoids, and monoterpenes.[5][6][7][8]

Standardized extracts of Rhodiola rosea are typically characterized by their content of rosavins

and salidroside.[2][4][6] The term "Rhodiolin" is often associated with the trans-cinnamyl

alcohol glycoside compounds, including rosavin, rosin, and rosarin, which are unique markers

for genetically pure R. rosea.[9] This technical guide provides a comprehensive review of the

biological activities of the key active constituents of Rhodiola rosea, focusing on their

mechanisms of action, supported by quantitative data and detailed experimental protocols.

Adaptogenic and Anti-Fatigue Activity
Rhodiola rosea is best known for its adaptogenic properties, enhancing the body's non-specific

resistance to physical, chemical, and biological stressors.[1][10] This activity is largely

attributed to its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis and influence

the levels of key central nervous system neurotransmitters.[2][9]
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Mechanism of Action: HPA Axis and Neurotransmitter
Modulation
Stress triggers the HPA axis, leading to the release of cortisol. Chronic stress can lead to HPA

axis dysregulation. Rhodiola extracts have been shown to reduce elevated cortisol levels,

helping to balance the stress response. A key study demonstrated that repeated administration

of the R. rosea extract SHR-5 reduced the cortisol response to awakening stress in patients

with fatigue syndrome.[1][11] The plant's constituents also influence neurotransmitters like

serotonin, dopamine, and norepinephrine, which contributes to its anti-fatigue and mood-lifting

effects.[2]
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Caption: Modulation of the HPA axis by Rhodiola rosea extract.

Quantitative Data: Anti-Fatigue and Adaptogenic Effects
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Compound/Ext
ract

Subject Dosage Outcome Reference

SHR-5 Extract
Human (Fatigue

Syndrome)

576 mg/day for

28 days

Significant

reduction in

fatigue (Pines'

burnout scale);

decreased

cortisol

awakening

response.

SHR-5 Extract Human (Burnout)
400 mg/day for

12 weeks

Clear

improvement in

symptoms of

burnout,

including

emotional

exhaustion and

fatigue.

R. rosea Extract
Human (Healthy

Volunteers)
360-540 mg/day

Statistically

significant

reduction in

fatigue (AFI

scores)

compared to

placebo.

[12]

R. rosea Extract

Human

(Depressive

Syndromes)

Not specified

Relieved fatigue,

irritability, and

attention

problems in 64%

of 128 patients.

[12]

Featured Experimental Protocol: Clinical Trial for Stress-
Related Fatigue
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Objective: To assess the efficacy of the standardized Rhodiola rosea extract SHR-5 in treating

individuals with stress-related fatigue.[11]

Study Design: A Phase III, randomized, double-blind, placebo-controlled, parallel-group

clinical trial.[11]

Participants: 60 male and female individuals aged 20-55 years, diagnosed with fatigue

syndrome.[11]

Intervention: Participants were randomized into two groups. The treatment group (n=30)

received four tablets of SHR-5 extract daily (totaling 576 mg/day). The control group (n=30)

received four placebo tablets daily. The study duration was 28 days.[11]

Outcome Measures:

Fatigue Symptoms: Pines' Burnout Scale.[11]

Quality of Life: SF-36 questionnaire.[11]

Depression: Montgomery-Åsberg Depression Rating Scale (MADRS).[11]

Attention/Cognition: Conners' Computerised Continuous Performance Test II (CCPT II).

[11]

Physiological Stress: Saliva cortisol response to awakening.[11]

Analysis: Data were analyzed using between-within analyses of variance (ANOVA) to

compare pre- and post-treatment results between the SHR-5 and placebo groups.[11]

Neuroprotective and Antidepressant Activity
The neuroprotective effects of Rhodiola constituents, particularly salidroside, are well-

documented. These effects include anti-depressive actions, cognitive enhancement, and

protection against neurodegenerative diseases.[6][13]

Mechanism of Action: Anti-inflammatory and
Neurotrophic Pathways
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Salidroside has demonstrated an ability to exert antidepressant-like effects by modulating

neuroinflammation and the HPA axis.[13] In animal models, it has been shown to decrease pro-

inflammatory cytokines while increasing levels of neurotransmitters.[13] This mechanism is

linked to the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin-related kinase B (TrkB)

signaling pathway, which is crucial for neuronal survival and plasticity.[13]
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Caption: Neuroprotective and antidepressant signaling of Salidroside.

Quantitative Data: Neuroprotective and Antidepressant
Effects
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Compound/Ext
ract

Subject/Model Dosage Outcome Reference

Salidroside

Mice (LPS-

induced

depression)

12 and 24 mg/kg

Showed

antidepressant-

like effects;

increased

neurotransmitter

s and decreased

pro-inflammatory

cytokines.

[13]

Salidroside

Rats (Olfactory

bulbectomy

model)

20 and 40 mg/kg

Exhibited

antidepressant-

like activity

comparable to

amitriptyline (10

mg/kg).

[13]

R. rosea Extract

& Sertraline

Human (Mild-

moderate MDD)
Not specified

Combination

therapy showed

significant anti-

depressive

activity and

improved quality

of life.

[9]

Anti-inflammatory and Immunomodulatory Activity
Rhodiola extracts and their constituents exhibit significant anti-inflammatory and

immunomodulatory properties.[1][3] These activities are mediated through the inhibition of key

inflammatory enzymes and signaling pathways.

Mechanism of Action: Inhibition of Inflammatory
Mediators
Rhodiola rosea tincture extract has been shown to inhibit the activity of enzymes central to the

inflammatory cascade, including cyclooxygenase-1 (COX-1), COX-2, and phospholipase A2
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(PLA2) in vitro.[1] Furthermore, aqueous extracts can modulate immune responses by

increasing the production of IL-6 and TNF-α in human peripheral blood mononuclear cells

(PBMCs) via the phosphorylation of IκB and activation of the transcription factor NF-κB,

suggesting immunostimulatory potential.[1]
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Caption: Inhibition of inflammatory pathways by Rhodiola rosea extract.

Quantitative Data: Anti-inflammatory and
Immunomodulatory Effects
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Compound/Ext
ract

Subject/Model Dosage Outcome Reference

R. rosea Extract

Wistar Rats

(Carrageenan-

induced paw

edema)

50 mg/kg & 100

mg/kg (oral)

Significantly

reduced paw

edema.

[1]

R. rosea Extract Rat Model 250 mg/kg

Inhibited

carrageenan-

induced paw

edema,

formaldehyde-

induced arthritis,

and nystatin-

induced paw

edema.

[1]

Rosavin &

Rosarin

T-lymphocytes

(in vitro)

IC50 = 68 µM

(Rosavin) & 74

µM (Rosarin)

Inhibited

upregulation of

TNF-related

apoptosis-

inducing ligand

(TRAIL).

[14]

R. kirilowii

Extracts
Mice (in vivo) Not specified

Enhanced

cellular immunity

by increasing

lymphocyte

response.

[1]

Featured Experimental Protocol: Carrageenan-Induced
Paw Edema Model
Objective: To evaluate the anti-inflammatory activity of Rhodiola rosea extract in an acute

inflammation model.[1]

Animal Model: Wistar rats.
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Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution into

the right hind paw of the rats.

Intervention:Rhodiola rosea extract was administered orally at doses of 50 mg/kg and 100

mg/kg body weight prior to carrageenan injection. A control group would typically receive the

vehicle.

Measurement: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3,

and 4 hours) after the carrageenan injection using a plethysmometer.

Analysis: The percentage inhibition of edema is calculated for the treated groups by

comparing the increase in paw volume with the control group.

Antioxidant Activity
The phenolic compounds in Rhodiola, including salidroside and tyrosol, are potent antioxidants

that protect against oxidative stress.[1][3][4]

Mechanism of Action: Free Radical Scavenging
Antioxidant activity is often measured by the ability of a compound to scavenge free radicals.

Tyrosol, the aglycone of salidroside, exhibits strong antioxidant activity by scavenging DPPH

(2,2-diphenyl-1-picrylhydrazyl) free radicals.[1] This activity helps protect cells from damage

caused by reactive oxygen species (ROS).

Quantitative Data: Antioxidant Effects
Compound/Extract Assay Result Reference

Tyrosol
DPPH free radical

scavenging
IC50 = 4.7 µg/mL [1]

R. imbricata Extracts
Cultured human

macrophages
250 µg/mL

Inhibited the formation

of free radicals and

apoptosis induced by

tert-BHP oxidant.

Anticancer Activity
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Emerging evidence indicates that Rhodiola rosea extracts and their isolated compounds

possess anticancer properties, acting through multiple molecular mechanisms to inhibit cancer

cell growth and survival.[10][15]

Mechanism of Action: Modulation of Key Survival
Pathways
Both Rhodiola extracts and salidroside have been shown to inhibit the PI3K/Akt/mTOR

pathway, a critical signaling cascade for cell proliferation, growth, and survival that is often

dysregulated in cancer.[2][10][16] In papillary thyroid cancer cells, rhodiolin was found to block

glycolysis through the enzyme glucose-6-phosphate isomerase (GPI), which in turn inhibited

the phosphorylation and activation of the PI3K/Akt/mTOR pathway.[16] Additionally, salidroside

can inhibit the JAK2/STAT3 signaling pathway, leading to decreased proliferation and invasion

of colon cancer cells.[17]
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Caption: Anticancer signaling pathways modulated by Rhodiola compounds.

Quantitative Data: Anticancer Effects
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Compound/Ext
ract

Model
Dosage/Conce
ntration

Outcome Reference

SHR-5 Extract

Transgenic

mouse model of

bladder cancer

Not specified (in

drinking water)

Decreased mean

bladder weights

(tumor burden)

by 69%

compared to

control.

[10]

Salidroside

Human

colorectal cancer

cells (SW1116)

10, 20, 50 µg/mL

Significantly

inhibited cell

proliferation;

induced G0/G1

cell cycle arrest.

[17]

Rhodiolin

Papillary thyroid

cancer cells (in

vitro & in vivo)

Not specified

Inhibited cell

growth and

induced

apoptosis.

[16]

Featured Experimental Protocol: In Vitro Anticancer
Assays
Objective: To determine the anti-proliferative and pro-apoptotic effects of salidroside on human

colon cancer cells (SW1116).[17]

Cell Line: Human colon cancer cell line SW1116.

Cell Viability Assay: Cells were treated with varying concentrations of salidroside (e.g., 10,

20, 50 µg/mL). Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay,

which measures mitochondrial dehydrogenase activity.

Cell Cycle Analysis: Treated cells were stained with Propidium Iodide (PI). The distribution of

cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined by flow

cytometry.
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Migration and Invasion Assays: Transwell assays were used to assess cell migration

(uncoated membrane) and invasion (Matrigel-coated membrane). The number of cells that

migrated or invaded through the membrane towards a chemoattractant was quantified.

Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-JAK2, p-

STAT3, MMP-2, MMP-9) were measured in treated and untreated cells to elucidate the

mechanism of action.

Conclusion
The bioactive compounds within Rhodiola rosea, including salidroside, rosavins, and tyrosol,

exhibit a broad spectrum of pharmacological activities.[1][3][4] Their mechanisms of action are

multi-targeted, involving the modulation of the HPA axis, key neurotransmitter systems, and

critical intracellular signaling pathways such as NF-κB, PI3K/Akt/mTOR, and JAK2/STAT3.[2]

[10][13][17] The quantitative data from in vitro, in vivo, and clinical studies provide robust

evidence for their potential use in treating conditions related to stress, fatigue, depression,

inflammation, and cancer.[10][11][13] Further research, particularly large-scale, randomized

controlled trials, is warranted to fully establish the clinical efficacy and safety of these

compounds for various therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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